molecular formula C6H13ClFN B2818270 3-Ethyl-3-fluoropyrrolidine;hydrochloride CAS No. 2241141-61-5

3-Ethyl-3-fluoropyrrolidine;hydrochloride

Cat. No.: B2818270
CAS No.: 2241141-61-5
M. Wt: 153.63
InChI Key: GEUGDTJFODXMLF-UHFFFAOYSA-N
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Description

3-Ethyl-3-fluoropyrrolidine;hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl.

Scientific Research Applications

3-Ethyl-3-fluoropyrrolidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-fluoropyrrolidine;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-ethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-fluoropyrrolidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethyl-3-fluoropyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyrrolidine;hydrochloride
  • 3-Ethylpyrrolidine;hydrochloride
  • 3-Fluoro-2-methylpyrrolidine;hydrochloride

Uniqueness

3-Ethyl-3-fluoropyrrolidine;hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-ethyl-3-fluoropyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-2-6(7)3-4-8-5-6;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUGDTJFODXMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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